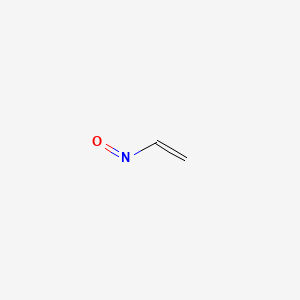
12-Sulfanyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Sulfanyldodecanamide is an organic compound characterized by the presence of a sulfanyl group attached to a dodecanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Sulfanyldodecanamide typically involves the reaction of dodecanoyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Sulfanyldodecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted dodecanamides.
Wissenschaftliche Forschungsanwendungen
12-Sulfanyldodecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug precursor.
Industry: It is used in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 12-Sulfanyldodecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
Dodecanamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
12-Sulfinyldodecanamide: An oxidized form of this compound with different chemical properties.
12-Sulfonyl-dodecanamide: Another oxidized derivative with distinct reactivity.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts specific reactivity and potential biological activity not seen in its analogs.
Eigenschaften
| 188678-39-9 | |
Molekularformel |
C12H25NOS |
Molekulargewicht |
231.40 g/mol |
IUPAC-Name |
12-sulfanyldodecanamide |
InChI |
InChI=1S/C12H25NOS/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H2,13,14) |
InChI-Schlüssel |
BPTTYJJCJMMIRV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)N)CCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)


![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)



![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
